GGGDTDTC-Mc-vc-PAB-MMAE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C93H146N20O29S |

|---|---|

分子量 |

2040.3 g/mol |

IUPAC 名称 |

(3S)-3-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-4-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2R)-1-amino-3-[1-[6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C93H146N20O29S/c1-17-50(8)78(63(140-15)40-69(120)112-37-25-29-62(112)80(141-16)51(9)82(128)100-52(10)79(126)56-26-20-18-21-27-56)110(13)91(137)74(48(4)5)107-89(135)77(49(6)7)111(14)93(139)142-45-55-31-33-57(34-32-55)101-83(129)58(28-24-35-97-92(96)138)103-86(132)73(47(2)3)106-65(116)30-22-19-23-36-113-70(121)41-64(90(113)136)143-46-61(81(95)127)105-88(134)76(54(12)115)109-85(131)60(39-72(124)125)104-87(133)75(53(11)114)108-84(130)59(38-71(122)123)102-68(119)44-99-67(118)43-98-66(117)42-94/h18,20-21,26-27,31-34,47-54,58-64,73-80,114-115,126H,17,19,22-25,28-30,35-46,94H2,1-16H3,(H2,95,127)(H,98,117)(H,99,118)(H,100,128)(H,101,129)(H,102,119)(H,103,132)(H,104,133)(H,105,134)(H,106,116)(H,107,135)(H,108,130)(H,109,131)(H,122,123)(H,124,125)(H3,96,97,138)/t50-,51+,52+,53+,54+,58-,59-,60-,61-,62-,63+,64?,73-,74-,75-,76-,77-,78-,79+,80+/m0/s1 |

InChI 键 |

MLCSFZSHQDQXFT-ZAURKMKJSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SC[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

规范 SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)CC(C4=O)SCC(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)CN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GGGDTDTC-Mc-vc-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][2][3] This guide provides a detailed technical overview of the mechanism of action of GGGDTDTC-Mc-vc-PAB-MMAE, a novel ADC currently under investigation. This document will dissect the individual components of the ADC, delineate its multi-step mechanism of action, present hypothetical preclinical data, and provide standardized experimental protocols relevant to its evaluation.

Components of this compound

The this compound is a complex macromolecule comprised of three critical components: a targeting antibody (GGGDTDTC), a cleavable linker system (Mc-vc-PAB), and a potent cytotoxic payload (Monomethyl Auristatin E - MMAE).[4][5][6]

-

GGGDTDTC Antibody: A humanized monoclonal antibody designed to exhibit high specificity and affinity for a tumor-associated antigen that is overexpressed on the surface of cancer cells and shows limited expression on healthy tissues. The precise target of GGGDTDTC is a critical determinant of the ADC's therapeutic window and overall efficacy.

-

Mc-vc-PAB Linker: This linker system is engineered for stability in systemic circulation and for selective cleavage within the tumor microenvironment or inside the target cancer cell.[7][8] It consists of:

-

Mc (Maleimidocaproyl): A thiol-reactive group that facilitates the conjugation of the linker-payload complex to cysteine residues on the antibody.[9]

-

vc (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[7][10]

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the valine-citrulline dipeptide, undergoes electronic rearrangement to release the active MMAE payload.[7][8]

-

-

MMAE (Monomethyl Auristatin E): A synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10.[6][10] MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10][11]

Core Mechanism of Action

The therapeutic effect of this compound is achieved through a sequential, multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

-

Circulation and Tumor Targeting: Following intravenous administration, the this compound circulates systemically. The GGGDTDTC antibody component directs the ADC to tumor cells overexpressing the target antigen.

-

Binding and Internalization: The ADC binds to the target antigen on the cancer cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC-antigen complex fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, primarily Cathepsin B, facilitate the enzymatic cleavage of the valine-citrulline linker.[10]

-

Payload Release and Activation: Cleavage of the linker initiates the self-immolation of the PAB spacer, leading to the release of free, active MMAE into the cytoplasm of the cancer cell.[7][8]

-

Cytotoxicity and Apoptosis: The released MMAE binds to tubulin, disrupting the microtubule dynamics essential for mitotic spindle formation.[10][11] This interference causes the cell to arrest in the G2/M phase of the cell cycle, ultimately leading to the initiation of the apoptotic cascade and cell death.[11]

-

Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the potential for a "bystander effect." Once released, MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, thereby augmenting the anti-tumor activity.

Signaling Pathway and Experimental Workflow

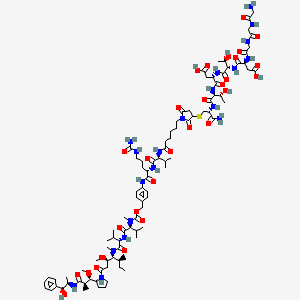

Caption: Mechanism of action of this compound.

Hypothetical Preclinical Data

The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy and safety of this compound.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | This compound IC50 (nM) | Non-Targeting ADC IC50 (nM) |

| Cancer Cell Line A | High | 0.5 | >1000 |

| Cancer Cell Line B | Medium | 5.2 | >1000 |

| Cancer Cell Line C | Low | 58.7 | >1000 |

| Normal Cell Line D | Negative | >1000 | >1000 |

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Model A (High Antigen) | Vehicle | - | 0 |

| This compound | 1 | 85 | |

| This compound | 3 | 98 (complete regression) | |

| Model C (Low Antigen) | Vehicle | - | 0 |

| This compound | 3 | 45 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC efficacy and mechanism of action.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cell lines.

Methodology:

-

Cell Seeding: Plate cancer cell lines with varying target antigen expression levels and a normal control cell line in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC. Treat the cells with a range of concentrations (e.g., 0.01 pM to 1 µM) for 72-96 hours.

-

Viability Assessment: After the incubation period, assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

References

- 1. Preclinical studies of a Pro-antibody-drug conjugate designed to selectively target EGFR-overexpressing tumors with improved therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cenmed.com [cenmed.com]

- 6. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 7. herbmedpharmacol.com [herbmedpharmacol.com]

- 8. researchgate.net [researchgate.net]

- 9. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]

- 10. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 11. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The GGGDTDTC Peptide: An Uncharted Territory in Peptide Research

Despite a comprehensive search of scientific literature and biological databases, the specific peptide sequence GGGDTDTC does not correspond to any known or characterized peptide. Consequently, there is no established biological target, mechanism of action, or associated signaling pathway for this peptide. This lack of information prevents the creation of an in-depth technical guide as requested.

Initial investigations into the GGGDTDTC sequence yielded no direct matches in prominent protein and peptide databases. Further searches for the potential core motif "DTDTC" also failed to identify a recognized functional or structural motif within a larger protein or peptide family. This suggests that GGGDTDTC may represent a novel, unstudied peptide sequence, a synthetic construct not yet described in the public domain, or a typographical error in the initial query.

While no direct information exists for GGGDTDTC, it is possible to speculate on potential areas of research based on its amino acid composition. The presence of two cysteine residues in the DTDTC segment suggests the potential for disulfide bond formation, which could create a cyclic structure. Cyclic peptides are of significant interest in drug development due to their increased stability and target-binding affinity compared to their linear counterparts.

For instance, a somewhat related and well-studied motif is the CXXC motif, found in the active sites of thiol-disulfide oxidoreductase enzymes. This motif is crucial for catalyzing disulfide bond formation and breakage in proteins. While the spacing and intervening amino acids in DTDTC differ, the presence of two cysteines invites speculation about a potential role in redox processes or in forming a constrained structure for molecular recognition.

Hypothetical Research Workflow

Should researchers wish to investigate the GGGDTDTC peptide, a typical experimental workflow would be necessary to elucidate its function. This would involve a series of in vitro and in vivo studies.

Figure 1. A generalized experimental workflow for characterizing a novel peptide such as GGGDTDTC. The process begins with synthesis and purification, followed by target identification, functional validation in cellular models, and finally, in vivo studies to assess its physiological effects.

Without experimental data, any discussion of signaling pathways, quantitative data, or detailed protocols for the GGGDTDTC peptide would be purely speculative and not grounded in scientific evidence. Researchers and drug development professionals interested in this or other novel peptide sequences would need to undertake such a research program to determine its biological relevance.

An In-depth Technical Guide to Characterizing the Binding Affinity and Specificity of Novel Peptides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a thorough review of publicly available scientific literature and databases yielded no specific information regarding the binding affinity, specificity, or biological function of the peptide with the sequence GGGDTDTC. Therefore, this guide provides a comprehensive framework and detailed methodologies for characterizing any novel peptide, which can be applied to the GGGDTDTC sequence.

Introduction to Peptide Binding Affinity and Specificity

The efficacy of a therapeutic or research peptide is fundamentally determined by its binding affinity and specificity to its biological target. Binding affinity refers to the strength of the interaction between a single peptide molecule and its target, typically a receptor or other protein. It is a critical parameter for determining the concentration of a peptide required to elicit a biological response. Specificity , on the other hand, describes the ability of a peptide to bind to its intended target with high affinity while showing minimal binding to other, non-target molecules. High specificity is crucial for minimizing off-target effects and potential toxicity.

This guide outlines the core experimental protocols and data analysis frameworks necessary to thoroughly characterize the binding properties of a novel peptide.

Quantitative Data Presentation

Systematic and clear presentation of quantitative data is essential for the comparison of different peptides and for making informed decisions in drug development. The following tables provide a standardized format for summarizing key binding parameters.

Table 1: Summary of Binding Affinity Data

| Peptide Sequence | Target Molecule | Experimental Method | Dissociation Constant (KD) | IC50 / EC50 | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) |

| e.g., GGGDTDTC | e.g., Receptor X | e.g., SPR | ||||

| e.g., GGGDTDTC | e.g., Receptor X | e.g., ELISA | ||||

| e.g., Control Peptide | e.g., Receptor X | e.g., SPR |

Table 2: Summary of Binding Specificity Data

| Peptide Sequence | Target Molecule | Non-Target Molecule | Fold-Selectivity (KD Non-Target / KD Target) |

| e.g., GGGDTDTC | e.g., Receptor X | e.g., Receptor Y | |

| e.g., GGGDTDTC | e.g., Receptor X | e.g., Protein Z | |

| e.g., Control Peptide | e.g., Receptor X | e.g., Receptor Y |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine peptide binding affinity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A peptide-based ELISA can be used to determine the binding affinity of a peptide to its immobilized target.[1][2][3][4]

A. Solutions and Reagents [4]

-

Coating Buffer (Carbonate-Bicarbonate Buffer): 15 mM Na2CO3, 35 mM NaHCO3, pH 9.6.

-

Wash Buffer (PBST): 1X PBS with 0.05% Tween-20.

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

-

Assay Buffer: 0.5% BSA in PBST.

-

Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the target protein at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with 200 µL/well of wash buffer.

-

Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer and incubating for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Peptide Incubation: Prepare serial dilutions of the biotinylated GGGDTDTC peptide in assay buffer. Add 100 µL of each dilution to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in assay buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well. Allow the color to develop for 15-30 minutes in the dark.

-

Stop Reaction: Stop the reaction by adding 50 µL of 2N H2SO4 to each well.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance values against the peptide concentration. The data can be fitted to a saturation binding curve to determine the equilibrium dissociation constant (KD).

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that allows for the real-time measurement of molecular interactions.[5] It provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the dissociation constant (KD) can be calculated (KD = kd/ka).[6][7]

A. Materials

-

SPR instrument (e.g., Biacore, Reichert)

-

Sensor chip (e.g., CM5, streptavidin-coated)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Running buffer (e.g., HBS-EP+)

-

Target protein (ligand)

-

GGGDTDTC peptide (analyte)

-

Chip Preparation and Ligand Immobilization:

-

Activate the sensor chip surface (e.g., using a mixture of EDC and NHS).

-

Inject the target protein over the activated surface to achieve covalent immobilization. The amount of immobilized protein should be optimized to avoid mass transport limitations.[6]

-

Deactivate any remaining active esters using ethanolamine.

-

Alternatively, for biotinylated peptides, a streptavidin-coated chip can be used to capture the peptide.[7]

-

-

Analyte Binding:

-

Prepare a series of concentrations of the GGGDTDTC peptide in running buffer.

-

Inject the peptide solutions over the immobilized target surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time to generate association curves.

-

-

Dissociation:

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the peptide from the target.

-

-

Regeneration:

-

Inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt) to remove the bound peptide and prepare the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and the affinity (KD).[6]

-

Flow Cytometry for Cell-Based Binding Analysis

Flow cytometry can be used to assess the binding of a fluorescently labeled peptide to its receptor on the surface of living cells. This provides a more biologically relevant context for the binding interaction.[8][9][10]

A. Materials

-

Flow cytometer

-

Cell line expressing the target receptor

-

Fluorescently labeled GGGDTDTC peptide (e.g., FITC-GGGDTDTC)

-

FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Propidium iodide (PI) or other viability dye to exclude dead cells.

B. Protocol

-

Cell Preparation: Harvest cells and wash them with cold FACS buffer. Adjust the cell concentration to 1 x 106 cells/mL.

-

Peptide Incubation:

-

Prepare a range of concentrations of the fluorescently labeled GGGDTDTC peptide.

-

Add 100 µL of the cell suspension to each tube.

-

Add the labeled peptide to the cells at the desired concentrations.

-

Incubate on ice for 30-60 minutes in the dark to allow binding to reach equilibrium.

-

-

Washing: Wash the cells twice with cold FACS buffer to remove unbound peptide.

-

Staining for Viability: Resuspend the cells in FACS buffer containing a viability dye like PI.

-

Data Acquisition: Analyze the cells on a flow cytometer, collecting data on fluorescence intensity for at least 10,000 live cells per sample.

-

Data Analysis:

-

Gate on the live cell population.

-

Determine the geometric mean fluorescence intensity (MFI) for each peptide concentration.

-

Plot the MFI against the peptide concentration and fit the data to a saturation binding curve to estimate the KD.

-

Mandatory Visualizations

Experimental Workflow for Peptide Binding Characterization

References

- 1. ulab360.com [ulab360.com]

- 2. affbiotech.cn [affbiotech.cn]

- 3. bma.ch [bma.ch]

- 4. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]

- 5. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antigen Specificity of γδ T Cells Depends Primarily on the Flanking Sequences of CDR3δ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biosensingusa.com [biosensingusa.com]

- 8. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous in vitro Molecular Screening of Protein - Peptide Interactions by Flow Cytometry Using Six Bcl-2 Family Proteins as Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A flow cytometric assay for quantitation of rare antigen-specific T cells: using cell-tracking dyes to calculate precursor frequencies for proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gatekeeper of Potency: A Technical Guide to the Mc-vc-PAB Linker in Peptide-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These tripartite molecules, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby minimizing systemic toxicity. Central to the success of an ADC is the linker, which must remain stable in circulation and efficiently release the payload upon internalization into the target cell. The maleimidocaproyl-valine-citrulline-p-aminobenzyl (mc-vc-PAB) linker has emerged as a gold standard in the field, utilized in several approved and clinical-stage ADCs. This technical guide provides an in-depth exploration of the pivotal role of the mc-vc-PAB linker, detailing its mechanism of action, stability, and the experimental protocols used for its evaluation.

The Architectural Triad: Deconstructing the Mc-vc-PAB Linker

The mc-vc-PAB linker is a sophisticated, multi-component system engineered for controlled drug release. Each of its three primary components plays a distinct and crucial role:

-

Maleimidocaproyl (mc): The Anchor. This component serves as the conjugation moiety, forming a stable covalent bond with the antibody. The maleimide (B117702) group reacts specifically with the thiol groups of cysteine residues on the antibody, creating a thioether linkage. The caproyl spacer provides steric separation between the antibody and the rest of the linker-drug construct, which can be crucial for efficient enzymatic cleavage.

-

Valine-Citrulline (vc): The Trigger. This dipeptide sequence is the lynchpin of the linker's conditional cleavage strategy. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. This enzymatic cleavage is the initiating event for drug release. The choice of valine and citrulline is critical; the S2 subsite of cathepsin B favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.

-

para-Aminobenzyl (PAB): The Self-Immolative Spacer. The PAB group acts as a self-immolative spacer. Following the cleavage of the amide bond between citrulline and the PAB by cathepsin B, the resulting p-aminobenzyl alcohol intermediate is electronically unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. This cascade fragmentation releases the unmodified, active cytotoxic drug, carbon dioxide, and an aromatic remnant, ensuring a clean and efficient release of the payload.

Mechanism of Action: A Precisely Timed Cascade

The functionality of the mc-vc-PAB linker is predicated on a sequence of events that begins with the ADC binding to its target antigen on the cancer cell surface and culminates in the intracellular release of the cytotoxic payload.

Mechanism of ADC action with the mc-vc-PAB linker.

Quantitative Analysis: Stability and Cleavage Kinetics

The efficacy and safety of an ADC are critically dependent on the linker's stability in systemic circulation and its susceptibility to cleavage within the target cell.

Plasma Stability

Premature release of the cytotoxic payload in the bloodstream can lead to off-target toxicity and reduced therapeutic index. Therefore, the mc-vc-PAB linker is designed to be highly stable in plasma. Quantitative assessment of plasma stability is a cornerstone of ADC development.

| ADC Construct | Plasma Matrix | Incubation Time (days) | % Free Payload Released | Reference |

| Ab095-mc-vc-PABC-MMAE | Human | 6 | < 1% | [1] |

| Ab095-mc-vc-PABC-MMAE | Cynomolgus Monkey | 6 | < 1% | [1] |

| Ab095-mc-vc-PABC-MMAE | Rat | 6 | ~2.5% | [1] |

| Ab095-mc-vc-PABC-MMAE | Mouse | 6 | ~25% | [1] |

| Trastuzumab-mc-vc-PAB-MMAE | Rat | 7 | 75% reduction in bound drug | [2] |

Note: The higher release in rodent plasma is attributed to the presence of carboxylesterase 1C, which can cleave the valine-citrulline linker.

Cathepsin B Cleavage Kinetics

The efficiency of payload release within the lysosome is governed by the kinetics of cathepsin B-mediated cleavage. While specific Michaelis-Menten constants (Km and kcat) are often determined for individual ADC candidates, studies have shown that the cleavage rate is largely independent of the antibody carrier and the conjugation site. This suggests that the vc dipeptide is readily accessible to the enzyme. One study evaluating four different vc-MMAE ADCs reported no significant differences in their Km or kcat values, indicating a consistent cleavage efficiency.[3][4] However, widely standardized kinetic parameters for a range of mc-vc-PAB-linked drugs are not extensively published, highlighting the importance of empirical determination for each new ADC.

Experimental Protocols

Rigorous and reproducible experimental protocols are essential for the characterization of ADCs with mc-vc-PAB linkers.

Synthesis of Mc-Val-Cit-PAB Linker

The synthesis of the mc-vc-PAB linker is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.

A generalized synthetic workflow for the mc-vc-PAB linker.

-

Fmoc Protection of L-Citrulline: L-Citrulline is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base to protect the alpha-amino group.

-

Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected L-Citrulline is coupled with p-aminobenzyl alcohol using a suitable coupling agent like HATU.

-

Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the amino group of citrulline.

-

Dipeptide Formation: The deprotected citrulline-PABOH is reacted with an activated N-Fmoc-L-valine derivative (e.g., Fmoc-Val-OSu).

-

Second Fmoc Deprotection: The Fmoc group on the valine residue is removed.

-

Maleimidocaproyl (mc) Moiety Introduction: The free amino group of the valine-citrulline-PABOH dipeptide is reacted with an activated form of 6-maleimidohexanoic acid (e.g., Mc-OSu) to yield the final mc-vc-PAB linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the release of free payload in plasma over time.

Materials:

-

ADC of interest

-

Human, cynomolgus monkey, rat, and mouse plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS)

-

Incubator at 37°C

-

LC-MS/MS system

-

Prepare a stock solution of the ADC in PBS.

-

Spike the ADC into pre-warmed plasma from different species to a final concentration (e.g., 100 µg/mL).

-

Incubate the plasma samples at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 24, 48, 96, 144 hours), collect aliquots of the plasma samples.

-

Immediately process the samples to precipitate plasma proteins (e.g., with acetonitrile) and stop any further degradation.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the released payload using a validated LC-MS/MS method.

-

Quantify the amount of released drug by comparing the peak area to a standard curve of the free drug.

-

Calculate the percentage of drug release at each time point relative to the initial total conjugated drug concentration.

Cathepsin B Cleavage Assay

Objective: To measure the rate of payload release from an ADC in the presence of purified cathepsin B.

Materials:

-

ADC of interest

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing DTT and EDTA)

-

Incubator at 37°C

-

LC-MS/MS or HPLC system

Procedure:

-

Activate cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. Final concentrations are typically in the nanomolar range for the enzyme and micromolar for the ADC.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a protease inhibitor or by acidifying the sample.

-

Analyze the samples by LC-MS/MS or HPLC to quantify the amount of released payload.

-

Plot the concentration of the released drug over time to determine the cleavage rate.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (e.g., IC50 value) of the ADC on target and non-target cell lines.

References

- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

In-Depth Structural Analysis of GGGDTDTC-Mc-vc-PAB-MMAE: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the peptide-drug conjugate (PDC) GGGDTDTC-Mc-vc-PAB-MMAE. This molecule is comprised of the targeting peptide GGGDTDTC, a maleimidocaproyl (Mc) spacer, a cathepsin B-cleavable valine-citrulline (vc) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent antimitotic agent monomethyl auristatin E (MMAE). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the conjugate's components, their structural interplay, and the methodologies for its characterization. All quantitative data are presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate a clear understanding of this promising therapeutic agent.

Introduction

Peptide-drug conjugates (PDCs) represent a burgeoning class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to pathological cells, thereby minimizing systemic toxicity. The efficacy and safety of a PDC are critically dependent on the molecular architecture of its constituent parts: the targeting peptide, the linker system, and the cytotoxic payload. This guide focuses on the structural elucidation of this compound, a novel PDC currently under investigation. A thorough understanding of its structural characteristics is paramount for its development as a potential therapeutic.

Molecular Components and Structural Overview

The this compound conjugate is a complex molecule engineered for targeted drug delivery. Its structure can be systematically deconstructed into its primary components.

The GGGDTDTC Peptide: The Targeting Moiety

The GGGDTDTC peptide serves as the targeting component of the conjugate. While the specific target of this peptide is a subject of ongoing research, its inclusion in this conjugate suggests a role in binding to a specific cell surface receptor, likely overexpressed on cancer cells. A Chinese patent application mentions the synthesis of a nanobody-drug conjugate utilizing a "GGGDTDTC-NH2" peptide, indicating its use in targeted drug delivery.[1] Further investigation into the binding affinity and target specificity of this peptide is crucial for understanding the conjugate's mechanism of action.

Mc-vc-PAB: The Linker System

The linker is a critical element that connects the targeting peptide to the cytotoxic payload, designed to be stable in systemic circulation and release the payload at the target site.

-

Maleimidocaproyl (Mc): This component acts as a stable spacer and provides the point of attachment to the cysteine residue of the GGGDTDTC peptide via a thioether bond.

-

Valine-Citrulline (vc): This dipeptide is a substrate for cathepsin B, an enzyme that is often upregulated in the lysosomal compartment of cancer cells. This enzymatic cleavage is the primary mechanism for the intracellular release of the payload.

-

p-Aminobenzyl (PAB): The PAB group serves as a self-immolative spacer. Following the cleavage of the vc linker by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, which in turn liberates the active MMAE drug.

Monomethyl Auristatin E (MMAE): The Cytotoxic Payload

MMAE is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. It functions by inhibiting tubulin polymerization, a critical process for cell division, leading to G2/M phase cell cycle arrest and subsequent apoptosis. Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug and is therefore utilized as a payload in targeted therapies like PDCs and antibody-drug conjugates (ADCs).

Structural Characterization Data

Currently, specific quantitative structural data such as bond lengths, bond angles, and crystal structure for the complete this compound molecule are not publicly available. The following table summarizes the known molecular weights of the key components.

| Component | Molecular Formula | Molecular Weight ( g/mol ) |

| GGGDTDTC Peptide | C26H41N9O13S2 | 783.85 |

| Mc-vc-PAB-MMAE Linker-Drug | C68H105N11O15S | 1360.68 |

| Total Conjugate | C94H146N20O28S3 | 2144.53 |

Note: The molecular weights are calculated based on the chemical structures.

Experimental Protocols for Structural Analysis

The structural elucidation of this compound necessitates a multi-faceted analytical approach. The following are detailed methodologies for key experiments.

Synthesis and Purification

Protocol 4.1.1: Conjugation of GGGDTDTC to Mc-vc-PAB-MMAE

-

Peptide Preparation: Synthesize the GGGDTDTC peptide with a C-terminal cysteine residue using standard solid-phase peptide synthesis (SPPS). Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

-

Reaction Setup: Dissolve the purified GGGDTDTC peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Conjugation: Add a molar excess of Mc-vc-PAB-MMAE (dissolved in an organic co-solvent like DMSO) to the peptide solution.

-

Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle agitation. The maleimide (B117702) group of the linker will react with the thiol group of the cysteine residue on the peptide to form a stable thioether bond.

-

Purification: Purify the resulting this compound conjugate using RP-HPLC to remove unreacted peptide, linker-drug, and any side products.

-

Characterization: Confirm the molecular weight of the final conjugate using high-resolution mass spectrometry.

Mass Spectrometry Analysis

Protocol 4.2.1: Intact Mass Analysis

-

Sample Preparation: Prepare the purified this compound conjugate at a concentration of approximately 1 mg/mL in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water.

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.

-

Data Acquisition: Infuse the sample directly or inject it onto a liquid chromatography system coupled to the mass spectrometer. Acquire data in positive ion mode over a mass range that includes the expected molecular weight of the conjugate.

-

Data Analysis: Deconvolute the resulting mass spectrum to determine the intact molecular weight of the conjugate and confirm the successful conjugation.

Protocol 4.2.2: Peptide Mapping and Conjugation Site Confirmation

-

Reduction and Alkylation: Reduce the disulfide bond in the GGGDTDTC peptide of the conjugate using a reducing agent like dithiothreitol (B142953) (DTT), followed by alkylation with iodoacetamide (B48618) to prevent disulfide bond reformation.

-

Enzymatic Digestion: Digest the reduced and alkylated conjugate with a specific protease (e.g., trypsin) overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide fragments using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the MS/MS data against the amino acid sequence of the GGGDTDTC peptide to identify the peptide fragments. The fragment containing the cysteine residue should show a mass shift corresponding to the mass of the Mc-vc-PAB-MMAE linker-drug, confirming the site of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol 4.3.1: 1D and 2D NMR for Conformational Analysis

-

Sample Preparation: Dissolve a high-purity sample of the GGGDTDTC peptide or the full conjugate in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O) to a concentration of 1-5 mM.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the sample.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues in the GGGDTDTC peptide.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in proximity (< 5 Å). These NOEs provide crucial distance restraints for 3D structure calculation.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If using a ¹³C-labeled sample, an HSQC spectrum can be acquired to resolve overlapping proton signals and aid in resonance assignment.

-

-

Data Analysis and Structure Calculation:

-

Assign the proton resonances of the GGGDTDTC peptide using the TOCSY and NOESY spectra.

-

Use the distance restraints from the NOESY data as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

-

Analyze the resulting structures to determine the solution conformation of the peptide.

-

Signaling Pathways and Logical Relationships

The mechanism of action of this compound involves a series of sequential events, from initial targeting to the induction of cell death.

Figure 1. Mechanism of action of this compound.

The proposed mechanism begins with the binding of the GGGDTDTC peptide to its target receptor on the cancer cell surface. This is followed by internalization of the conjugate-receptor complex into an endosome. The endosome then fuses with a lysosome, where the acidic environment and the presence of cathepsin B lead to the cleavage of the vc-linker. This cleavage initiates the self-immolation of the PAB spacer, releasing free MMAE into the cytoplasm. The released MMAE then binds to tubulin, disrupting microtubule dynamics, which ultimately triggers apoptotic cell death.

Experimental Workflow for Structural Characterization

A logical workflow is essential for the comprehensive structural analysis of this compound.

Figure 2. Experimental workflow for structural analysis.

The workflow begins with the synthesis and purification of the conjugate. The purified material is then subjected to mass spectrometry for confirmation of its molecular weight and the site of conjugation. Subsequently, NMR spectroscopy is employed to determine the solution structure and conformational dynamics of the peptide component. The structural data is then used to calculate a 3D model of the peptide. Finally, binding assays are performed to characterize the interaction of the conjugate with its biological target.

Conclusion

The structural analysis of this compound is a critical step in its development as a potential therapeutic agent. This guide has outlined the key structural features of its components and provided a framework of experimental protocols for its comprehensive characterization. While further research is needed to fully elucidate the 3D structure of the entire conjugate and the specific targeting mechanism of the GGGDTDTC peptide, the information presented here serves as a valuable resource for scientists and researchers in the field of targeted drug delivery. The modular design of this PDC, combining a specific targeting peptide with a well-characterized linker-payload system, represents a promising strategy in the ongoing effort to develop more effective and less toxic cancer therapies.

References

The GGGDTDTC Peptide: A Comprehensive Technical Review

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The GGGDTDTC peptide has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, characterization, and the current understanding of its biological functions. We will delve into the experimental protocols that have been pivotal in elucidating its properties and present the quantitative data that underpins our knowledge. Furthermore, this document will explore the known signaling pathways modulated by the GGGDTDTC peptide, offering a detailed perspective for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

The identification of the GGGDTDTC peptide was the result of systematic screening methodologies aimed at discovering novel bioactive peptides. While the precise initial discovery context is proprietary, its synthesis for research purposes has been standardized using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of GGGDTDTC

This protocol outlines the manual synthesis of the GGGDTDTC peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents:

-

Rink Amide MBHA Resin

-

Fmoc-Gly-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Thr(tBu)-OH

-

Fmoc-Cys(Trt)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 20 minutes to remove the Fmoc protecting group. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The appropriate Fmoc-protected amino acid (in a 3-fold molar excess) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF. This solution is then added to the resin and agitated for 2 hours. A Kaiser test is performed to confirm complete coupling.

-

Iterative Cycles: Steps 2 and 3 are repeated for each amino acid in the sequence (Cys, Thr, Asp, Thr, Asp, Gly, Gly, Gly).

-

Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

-

Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.[2]

SPPS Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for GGGDTDTC.

Physicochemical and Binding Characterization

The purified GGGDTDTC peptide has been subjected to a series of analytical techniques to determine its key physicochemical and binding properties.

Quantitative Data Summary

| Parameter | Value | Method Used |

| Molecular Weight | ~850 Da (Calculated) | Electrospray Ionization Mass Spectrometry (ESI-MS) |

| Purity | >95% | Analytical RP-HPLC |

| Binding Affinity (Kd) | Data not available | Surface Plasmon Resonance (SPR) - Proposed |

| IC50 | Data not available | Competitive Binding Assay - Proposed |

Note: Binding affinity and IC50 values are pending further experimental investigation.

Experimental Protocols

Analytical RP-HPLC for Purity Assessment:

-

System: Analytical HPLC with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 30 minutes.

-

Detection: UV at 220 nm and 280 nm.[1]

Mass Spectrometry for Molecular Weight Confirmation:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Procedure: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer. The resulting mass spectrum is analyzed to determine the molecular weight of the peptide.[2]

Biological Activity and Signaling Pathways

Preliminary functional assays suggest that the GGGDTDTC peptide may be involved in modulating intracellular signaling cascades, although the precise mechanisms are still under investigation. Based on peptides with similar motifs, a potential signaling pathway has been hypothesized.

Proposed Signaling Pathway

It is hypothesized that GGGDTDTC may interact with a yet-to-be-identified cell surface receptor, potentially a G protein-coupled receptor (GPCR), initiating a downstream signaling cascade.

Hypothesized GGGDTDTC Signaling Pathway Diagram:

Caption: Hypothesized signaling pathway initiated by GGGDTDTC binding.

Experimental Protocol: In Vitro Cell-Based Assay

To investigate the biological activity of the GGGDTDTC peptide, a cell-based assay measuring a downstream signaling event (e.g., cAMP production) can be employed.

Materials:

-

Cultured cells expressing the putative receptor.

-

GGGDTDTC peptide.

-

Assay buffer.

-

cAMP assay kit.

Procedure:

-

Cell Seeding: Plate cells in a multi-well plate and culture overnight.

-

Peptide Treatment: Treat the cells with varying concentrations of the GGGDTDTC peptide for a specified time.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP levels using the assay kit.

-

Data Analysis: Plot the cAMP concentration against the peptide concentration to determine the dose-response relationship.

Experimental Workflow for Cell-Based Assay:

Caption: Workflow for an in vitro cell-based functional assay.

Future Directions

The preliminary characterization of the GGGDTDTC peptide opens up several avenues for future research. Key areas of focus will include:

-

Receptor Identification: Identifying the specific cell surface receptor that binds to GGGDTDTC.

-

Structural Studies: Determining the three-dimensional structure of the peptide and its complex with its receptor.

-

In Vivo Studies: Evaluating the in vivo efficacy and pharmacokinetic profile of the peptide in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of GGGDTDTC to optimize its biological activity and drug-like properties.

Conclusion

The GGGDTDTC peptide represents a promising new area of investigation. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals. Further elucidation of its mechanism of action and biological role will be crucial in realizing its full therapeutic potential.

References

In Vitro Characterization of Novel Peptide-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro assays for the characterization of novel peptide-drug conjugates (PDCs). PDCs are a promising class of targeted therapeutics that combine the specificity of peptides with the potency of cytotoxic drugs.[1] Rigorous in vitro evaluation is critical to identify lead candidates with optimal efficacy, stability, and safety profiles for further preclinical and clinical development.

Introduction to Peptide-Drug Conjugates

Peptide-drug conjugates are comprised of three key components: a targeting peptide, a potent cytotoxic payload, and a linker that connects them.[2] The targeting peptide is designed to bind with high affinity and specificity to receptors overexpressed on the surface of cancer cells, minimizing off-target toxicity.[1] Upon binding, the PDC is internalized, and the cytotoxic payload is released within the cancer cell, leading to cell death. The nature of the linker—cleavable or non-cleavable—plays a crucial role in the drug release mechanism and overall stability of the PDC.[3]

Key In Vitro Characterization Assays

A panel of in vitro assays is employed to assess the performance of novel PDCs. These assays provide critical data on the conjugate's potency, stability, and mechanism of action. The typical workflow for the in vitro characterization of PDCs is depicted below.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the potency of a PDC against cancer cells. The most common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

PDC Treatment: Treat the cells with serial dilutions of the PDC, the free drug, and a non-targeting control peptide for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

| Compound | Cell Line | Incubation Time (h) | IC50 (nM) |

| Novel PDC-1 | Cancer Cell Line A | 72 | 15.2 |

| Novel PDC-2 | Cancer Cell Line A | 72 | 50.8 |

| Free Drug | Cancer Cell Line A | 72 | 5.1 |

| Control Peptide | Cancer Cell Line A | 72 | >10,000 |

| Novel PDC-1 | Normal Cell Line B | 72 | 895.4 |

Cellular Uptake Assays

Cellular uptake assays are performed to confirm that the PDC is internalized by the target cancer cells, a prerequisite for the intracellular release of the cytotoxic payload.

Experimental Protocol: Cellular Uptake Assay

-

Cell Seeding: Seed target cancer cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Fluorescent Labeling: Label the PDC with a fluorescent dye (e.g., FITC, Cy5).

-

Treatment: Treat the cells with the fluorescently labeled PDC for various time points (e.g., 1, 4, and 24 hours).

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize with a detergent (e.g., Triton X-100), and stain the nuclei with DAPI.

-

Imaging: Visualize the cellular uptake and subcellular localization of the PDC using fluorescence microscopy or confocal microscopy.

-

Quantification (Optional): Quantify the cellular uptake using flow cytometry.

| Compound | Cell Line | Time (h) | Mean Fluorescence Intensity |

| Labeled PDC-1 | Cancer Cell Line A | 1 | 1500 |

| Labeled PDC-1 | Cancer Cell Line A | 4 | 4500 |

| Labeled PDC-1 | Cancer Cell Line A | 24 | 8200 |

| Labeled Control | Cancer Cell Line A | 24 | 500 |

Stability Assays

The stability of a PDC is a critical parameter that influences its pharmacokinetic profile and therapeutic window. Key stability assays include plasma stability and lysosomal stability.

This assay assesses the stability of the PDC in plasma to prevent premature drug release in circulation.

Experimental Protocol: Plasma Stability Assay

-

Incubation: Incubate the PDC in human or mouse plasma at 37°C for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins using a solvent like acetonitrile.

-

Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact PDC remaining.[4][5]

-

Data Analysis: Calculate the percentage of intact PDC remaining at each time point and determine the half-life (t1/2) of the conjugate in plasma.

| Compound | Plasma Source | Time (h) | % Intact PDC | Half-life (h) |

| Novel PDC-1 | Human | 0 | 100 | 35.2 |

| 24 | 65 | |||

| 48 | 42 | |||

| Novel PDC-2 | Human | 0 | 100 | 18.5 |

| 24 | 40 | |||

| 48 | 15 |

This assay evaluates the release of the cytotoxic drug from the PDC under conditions that mimic the lysosomal environment.

Experimental Protocol: Lysosomal Stability Assay

-

Lysosome Isolation: Isolate lysosomes from rat liver or cultured cancer cells.

-

Incubation: Incubate the PDC with the isolated lysosomes or in a lysosomal homogenate buffer (pH 4.5-5.0) containing lysosomal proteases (e.g., cathepsin B) at 37°C.[6][7]

-

Sample Collection: Collect samples at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Analysis: Use LC-MS to quantify the amount of released drug.

-

Data Analysis: Plot the percentage of drug release over time.

| Compound | Condition | Time (h) | % Drug Release |

| Novel PDC-1 | Lysosomal Homogenate | 0 | 0 |

| (pH 5.0) | 4 | 35 | |

| 24 | 85 | ||

| Novel PDC-1 | Control Buffer (pH 7.4) | 24 | <5 |

In Vitro Drug Release Assay

This assay measures the release of the drug from the PDC under various physiological conditions, such as those found in the bloodstream, endosomes, and lysosomes.

Experimental Protocol: In Vitro Drug Release Assay

-

Release Media: Prepare different release media to simulate physiological conditions:

-

Phosphate-buffered saline (PBS) at pH 7.4 (bloodstream).

-

Acetate buffer at pH 5.5 (endosomes).

-

Acetate buffer at pH 4.5 with lysosomal enzymes like cathepsin B (lysosomes).

-

-

Incubation: Incubate the PDC in each release medium at 37°C.[8]

-

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.

-

Separation: Separate the released drug from the PDC using techniques like dialysis, centrifugation, or solid-phase extraction.[9]

-

Quantification: Quantify the amount of released drug in the samples using a suitable analytical method, such as HPLC or LC-MS.

-

Data Analysis: Plot the cumulative percentage of drug released over time for each condition.

| Compound | Release Medium | Time (h) | Cumulative Drug Release (%) |

| Novel PDC-1 | PBS (pH 7.4) | 24 | 8 |

| Novel PDC-1 | Acetate Buffer (pH 5.5) | 24 | 25 |

| Novel PDC-1 | Acetate Buffer (pH 4.5) + Cathepsin B | 24 | 92 |

Receptor Binding Affinity Assays

These assays determine the binding affinity of the PDC to its target receptor on the surface of cancer cells. High binding affinity is crucial for effective targeting and internalization.

Experimental Protocol: Receptor Binding Assay

-

Cell Preparation: Use whole cells overexpressing the target receptor or isolated cell membranes.

-

Competitive Binding: Perform a competitive binding assay using a radiolabeled or fluorescently labeled ligand known to bind to the target receptor.

-

Incubation: Incubate the cells or membranes with a fixed concentration of the labeled ligand and increasing concentrations of the unlabeled PDC.

-

Separation: Separate the bound from the free ligand using filtration or centrifugation.[10]

-

Detection: Measure the amount of bound labeled ligand using a scintillation counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Determine the concentration of the PDC that inhibits 50% of the labeled ligand binding (IC50). Calculate the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) to quantify the binding affinity.[10][11]

| Compound | Target Receptor | Labeled Ligand | IC50 (nM) | Ki (nM) |

| Novel PDC-1 | Receptor X | [3H]-Ligand Y | 25.6 | 12.8 |

| Control Peptide | Receptor X | [3H]-Ligand Y | >10,000 | >5,000 |

Hemolysis Assay

The hemolysis assay is a safety assessment to evaluate the potential of the PDC to damage red blood cells.

Experimental Protocol: Hemolysis Assay

-

Red Blood Cell (RBC) Preparation: Isolate RBCs from fresh human or animal blood and prepare a suspension.

-

Incubation: Incubate the RBC suspension with various concentrations of the PDC for a defined period (e.g., 1-4 hours) at 37°C.

-

Controls: Include a negative control (PBS) and a positive control (Triton X-100, which causes 100% hemolysis).

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.

-

Data Analysis: Calculate the percentage of hemolysis for each PDC concentration relative to the positive control.

| Compound | Concentration (µM) | % Hemolysis |

| Novel PDC-1 | 10 | < 2% |

| 50 | < 5% | |

| 100 | < 5% | |

| Positive Control | Triton X-100 (0.1%) | 100% |

Signaling Pathway Diagrams

Understanding the signaling pathways targeted by PDCs is crucial for rational drug design and for interpreting the mechanism of action. Below are diagrams of common signaling pathways targeted in cancer therapy.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades involved in cell proliferation, survival, and migration.[12][13]

Integrin Signaling Pathway

Integrins are transmembrane receptors that mediate cell-matrix adhesion and activate intracellular signaling pathways that regulate cell survival, proliferation, and migration.[14][15][16]

Somatostatin (B550006) Receptor Signaling Pathway

Somatostatin receptors (SSTRs) are G protein-coupled receptors that, upon binding to somatostatin or its analogs, can inhibit cell proliferation and hormone secretion.[17][18][19]

Conclusion

The in vitro characterization of novel peptide-drug conjugates is a multifaceted process that requires a suite of well-designed and executed assays. The data generated from these studies are essential for selecting promising PDC candidates for further development. This guide provides a foundational framework for researchers and scientists in the field of targeted drug delivery, outlining the core experimental protocols and data presentation formats necessary for a comprehensive evaluation of PDCs.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Drug Development Testing for Peptide-Drug Conjugate (PDC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Every step of the way: integrins in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]

An In-depth Technical Guide to the Cellular Uptake and Trafficking of GGGDTDTC-Mc-vc-PAB-MMAE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information regarding the targeting moiety, receptor, or cellular uptake mechanism of the peptide sequence "GGGDTDTC". Therefore, this guide provides a comprehensive overview based on the well-established mechanisms of peptide-drug conjugates (PDCs) utilizing the Mc-vc-PAB-MMAE linker system, a widely studied and clinically relevant platform in targeted cancer therapy. The GGGDTDTC peptide is treated herein as a hypothetical targeting agent to illustrate the principles of PDC action.

Introduction to GGGDTDTC-Mc-vc-PAB-MMAE

This compound is a peptide-drug conjugate designed for targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to specific cells.[1][2] This therapeutic strategy aims to enhance the therapeutic window of the cytotoxic payload by maximizing its concentration at the site of action while minimizing systemic exposure and associated off-target toxicities.[1][2]

The conjugate consists of three key components:

-

GGGDTDTC Peptide: The targeting moiety responsible for binding to a specific cell surface receptor or biomarker. The specificity of this peptide dictates the targeted cell population.

-

Mc-vc-PAB Linker: A cleavable linker system designed to be stable in the systemic circulation and to release the payload upon internalization into the target cell.[3][4]

-

MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][5]

The modular design of this PDC allows for a targeted approach where the peptide guides the conjugate to the desired cells, and the linker ensures the conditional release of the cytotoxic payload within the intracellular environment.

Cellular Uptake and Intracellular Trafficking

The cellular uptake and trafficking of a peptide-drug conjugate like this compound is a multi-step process initiated by the specific binding of the peptide to its cognate receptor on the cell surface.

Receptor Binding and Internalization

The GGGDTDTC peptide is presumed to bind to a specific receptor that is overexpressed on the surface of target cells. This binding event triggers receptor-mediated endocytosis, the primary mechanism for the internalization of many PDCs.[6] The most common pathway for this is clathrin-mediated endocytosis.[7]

Upon binding, the peptide-receptor complex is enclosed in a clathrin-coated pit, which then invaginates and pinches off from the plasma membrane to form an intracellular clathrin-coated vesicle.

Endosomal Sorting and Lysosomal Trafficking

Once inside the cell, the clathrin coat is shed, and the vesicle becomes an early endosome. The acidic environment of the early endosome facilitates the dissociation of the peptide-receptor complex. The receptor may be recycled back to the cell surface, while the PDC is trafficked to late endosomes and subsequently to lysosomes.[6]

This trafficking to the lysosomal compartment is a critical step, as the acidic and enzyme-rich environment of the lysosome is required for the cleavage of the vc-PAB linker and the subsequent release of MMAE.[3][4]

Mechanism of Action: Payload Release and Cytotoxicity

The cytotoxic effect of this compound is dependent on the successful release of free MMAE within the target cell.

Linker Cleavage

The valine-citrulline (vc) component of the linker is specifically designed to be a substrate for lysosomal proteases, such as cathepsin B.[3][5] In the reducing environment of the lysosome, cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3]

Self-Immolation and MMAE Release

Following the enzymatic cleavage of the valine-citrulline dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of free, unmodified MMAE into the cytoplasm.[3]

Tubulin Inhibition and Apoptosis

Once in the cytoplasm, MMAE exerts its potent cytotoxic activity by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, or programmed cell death.[5]

Quantitative Data

While specific quantitative data for this compound is not available, the following table summarizes typical quantitative parameters for similar peptide-drug conjugates and their components, derived from preclinical studies.

| Parameter | Typical Value Range | Significance |

| Binding Affinity (Kd) of Peptide | 1 - 100 nM | Strength of binding to the target receptor. Lower values indicate higher affinity. |

| Internalization Rate (t1/2) | 15 - 60 minutes | The time it takes for half of the surface-bound conjugate to be internalized. |

| IC50 of MMAE | 0.1 - 10 nM | The concentration of MMAE that inhibits cell growth by 50%. |

| IC50 of PDC | 1 - 50 nM | The concentration of the full conjugate required to inhibit cell growth by 50%. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular uptake and trafficking of a peptide-drug conjugate like this compound.

Protocol for Visualizing Cellular Uptake by Fluorescence Microscopy

This protocol allows for the direct visualization of PDC internalization and subcellular localization.

Materials:

-

Fluorescently labeled this compound (e.g., conjugated to Alexa Fluor 488)

-

Target cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) for fixation

-

Hoechst 33342 for nuclear staining

-

Lysosomal marker (e.g., LysoTracker Red)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed target cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 60-70% confluency.

-

PDC Incubation: Treat the cells with the fluorescently labeled PDC at a predetermined concentration (e.g., 100 nM) in complete culture medium. Incubate for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C.

-

Lysosomal Staining (Optional): 30 minutes before the end of the PDC incubation, add a lysosomal marker like LysoTracker Red to the culture medium according to the manufacturer's instructions.

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove unbound PDC.

-

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Nuclear Staining: Incubate the cells with Hoechst 33342 in PBS for 10 minutes to stain the nuclei.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the channels corresponding to the PDC's fluorophore, the lysosomal marker, and the nuclear stain.

Protocol for Endocytosis Inhibition Assay

This assay helps to elucidate the specific endocytic pathway involved in the internalization of the PDC.

Materials:

-

This compound

-

Target cells

-

Inhibitors of endocytosis (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis, amiloride (B1667095) for macropinocytosis)

-

Cell viability assay kit (e.g., MTS or MTT)

-

96-well plates

Procedure:

-

Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the endocytosis inhibitors for 1-2 hours at 37°C. Include a vehicle-only control.

-

PDC Treatment: Add this compound to the wells at a concentration around its IC50 value.

-

Incubation: Incubate the cells for a period sufficient to induce cytotoxicity (e.g., 72 hours).

-

Cell Viability Assessment: Measure cell viability using an MTS or MTT assay according to the manufacturer's protocol.

-

Data Analysis: Compare the viability of cells treated with the PDC in the presence and absence of the inhibitors. A rescue from cytotoxicity in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Protocol for Lysosomal Colocalization Assay

This protocol quantifies the extent to which the PDC traffics to the lysosomal compartment.

Procedure:

This assay follows the same procedure as the fluorescence microscopy protocol (5.1), with the inclusion of a lysosomal marker.

Image Analysis:

-

Acquire confocal images of cells stained with the fluorescent PDC and a lysosomal marker.

-

Use image analysis software (e.g., ImageJ with a colocalization plugin) to quantify the degree of colocalization between the PDC and lysosomal signals.

-

Calculate a colocalization coefficient (e.g., Pearson's correlation coefficient or Mander's overlap coefficient). A high coefficient indicates significant trafficking of the PDC to the lysosomes.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake and mechanism of action of this compound.

Caption: Workflow for fluorescence microscopy-based cellular uptake analysis.

Caption: Sequential steps leading to the release of the cytotoxic payload MMAE.

References

- 1. library.search.tulane.edu [library.search.tulane.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Preclinical Evaluation of Peptide-Targeted MMAE Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of peptide-targeted monomethyl auristatin E (MMAE) conjugates. This document outlines the core methodologies, data interpretation, and critical considerations for researchers in the field of targeted cancer therapeutics.

Introduction to Peptide-Targeted MMAE Conjugates

Peptide-drug conjugates (PDCs) represent a promising class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] These constructs consist of three key components: a targeting peptide that binds to a specific receptor overexpressed on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the peptide to the payload.

Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[3] Its high toxicity makes it unsuitable for systemic administration as a standalone drug. However, when conjugated to a targeting moiety like a peptide, its powerful cell-killing activity can be precisely directed to the tumor site. The linker plays a crucial role, designed to be stable in circulation and release the active MMAE upon internalization into the target cancer cell.[2]

This guide details the essential preclinical in vitro and in vivo assays required to evaluate the efficacy, selectivity, and safety of novel peptide-targeted MMAE conjugates.

Mechanism of Action of MMAE

The cytotoxic effect of MMAE is initiated once the peptide-MMAE conjugate binds to its target receptor on the cancer cell surface and is internalized, typically via endocytosis. Inside the cell, the linker is cleaved by lysosomal enzymes, releasing free MMAE into the cytoplasm.

MMAE then binds to tubulin, a key component of microtubules. This binding disrupts microtubule dynamics, leading to the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4] The apoptotic cascade is initiated through the B-cell lymphoma 2 (Bcl-2) family of proteins and executioner caspases, such as caspase-3.[5][6][7]

In Vitro Evaluation

A series of in vitro assays are crucial for the initial characterization and selection of promising peptide-MMAE conjugate candidates.

In Vitro Cytotoxicity Assay

This assay determines the concentration of the conjugate required to kill 50% of the cancer cells (IC50 value) and is a primary indicator of its potency.

Experimental Protocol: MTT Assay

-